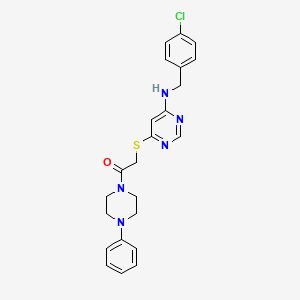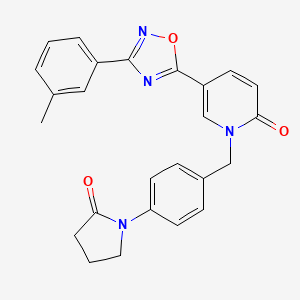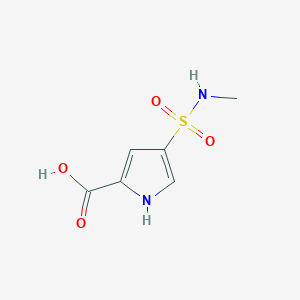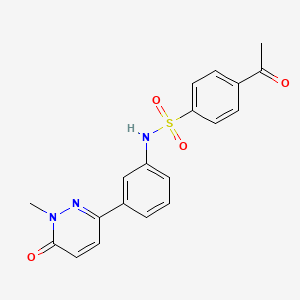
4-acetyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives is a topic of interest in medicinal chemistry due to their potential as enzyme inhibitors and therapeutic agents. In the context of 4-acetyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide, although not directly synthesized in the provided papers, related compounds have been synthesized and studied. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, with detailed structure-activity relationship (SAR) analysis and biochemical characterization . Another study involved the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, indicating a multi-step process that could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π–π interactions and hydrogen-bonding interactions that form a three-dimensional network, which is significant for understanding the molecular interactions and stability of these compounds . These findings suggest that similar interactions might be expected in the molecular structure of this compound, potentially affecting its biological activity.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including rearrangements and hydrolysis. For example, N-substituted benzenesulfonamide derivatives with an electron-attracting group in the para-position were shown to undergo rearrangement reactions when treated with 10% NaOH, leading to different products depending on the substituents present . This suggests that the compound of interest may also be susceptible to similar chemical reactions under alkaline conditions, which could be relevant for its stability and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. While the specific properties of this compound are not detailed in the provided papers, related compounds have shown a range of activities, including inhibition of enzymes like kynurenine 3-hydroxylase and carbonic anhydrase . These activities are often a result of the compound's ability to interact with the active site of the enzyme, which is determined by its molecular structure and chemical properties. The cytotoxic activities observed in some sulfonamide derivatives also highlight the potential for these compounds to be developed as therapeutic agents .
Scientific Research Applications
Advanced Oxidation Processes for Degradation of Pharmaceuticals
A study by Qutob et al. (2022) focuses on the degradation of acetaminophen using advanced oxidation processes (AOPs), highlighting the pathways, by-products, and biotoxicity of the degradation products. This research is relevant for understanding how specific chemical compounds can be broken down in an aqueous medium, which may have parallels to the degradation or transformation of "4-acetyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide" in similar environmental or laboratory conditions. The findings suggest AOPs as a viable method to enhance the degradation of persistent organic pollutants (Qutob et al., 2022).
Gastroprotective Properties of Specific Drugs
Research by Slomiany et al. (1997) on ebrotidine, a drug with cytoprotective properties, reveals insights into how certain chemical compounds can promote mucosal repair and maintain mucosal integrity, which is crucial in the treatment of ulcer disease. This study could provide a conceptual framework for investigating the therapeutic potential of "this compound" in similar biomedical applications (Slomiany et al., 1997).
Inhibitors of Cytochrome P450 Isoforms
Khojasteh et al. (2011) review the potency and selectivity of chemical inhibitors of major human hepatic Cytochrome P450 (CYP) isoforms, essential for drug metabolism. Understanding these inhibitors can inform the development of new pharmaceuticals with minimized drug-drug interactions, potentially relevant for the design and therapeutic use of "this compound" (Khojasteh et al., 2011).
Role of CYP450 2E1 in Parkinsonism
Vaglini et al. (2013) explore the relationship between acetaldehyde and parkinsonism, emphasizing the role of CYP450 2E1 isozyme in enhancing neurotoxin-induced parkinsonism. This study's insights into the enzymatic pathways and their implications for neurological conditions could be relevant for assessing the neuroprotective potential of "this compound" (Vaglini et al., 2013).
Synthesis and Evaluation of Thiophene Analogues
Ashby et al. (1978) synthesize and evaluate thiophene analogues of carcinogens, providing insights into the synthetic pathways and potential carcinogenicity of complex organic compounds. This research could offer a foundation for synthesizing and assessing the biological activities of related compounds, including "this compound" (Ashby et al., 1978).
Mechanism of Action
Target of Action
It is known that many indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways.
Result of Action
Given the range of biological activities associated with indole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular level.
properties
IUPAC Name |
4-acetyl-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-13(23)14-6-8-17(9-7-14)27(25,26)21-16-5-3-4-15(12-16)18-10-11-19(24)22(2)20-18/h3-12,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWDPYIDQRFAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

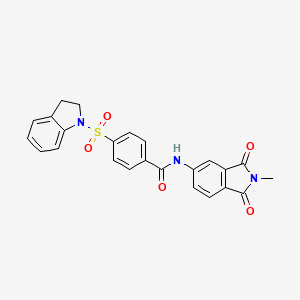
![6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2506028.png)
![Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate](/img/structure/B2506029.png)
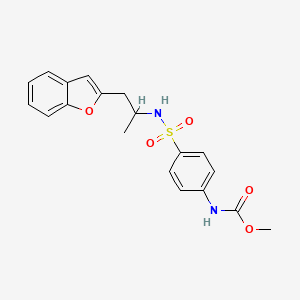
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide](/img/structure/B2506031.png)
![6-{[1-(Morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B2506032.png)
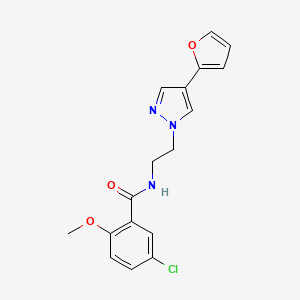
![(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2506034.png)

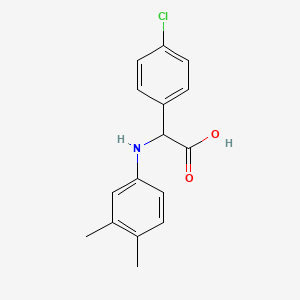
![5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B2506039.png)
